Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

Catalog No.
S527579
CAS No.
1149-23-1
M.F
C13H19NO4
M. Wt
253.29g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicar...

CAS Number

1149-23-1

Product Name

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

IUPAC Name

diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C13H19NO4

Molecular Weight

253.29g/mol

InChI

InChI=1S/C13H19NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h14H,5-7H2,1-4H3

InChI Key

LJXTYJXBORAIHX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C

Synonyms

2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine, 2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine, diethone, diludin, diludine, DM-DEOC-DHP, ethidin, etidin

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C

Organic Synthesis

Electrochemical Studies

Reductive Amination and Conjugate Reduction

Transfer Hydrogenations

Formation of Alkyl Radical

Asymmetric Reductive 1,2-addition

Difunctionalization of Alkenes

Molecular Structure Analysis

The key features of the molecule include a pyridine ring (six-membered aromatic ring containing nitrogen) with two ethyl ester groups attached at the 3rd and 5th positions. The molecule also has two methyl groups at the 2nd and 6th positions of the pyridine ring []. This structure provides several notable aspects:

  • The presence of the aromatic ring offers stability and facilitates deprotonation at specific positions [].
  • The ester groups contribute to the solubility of the compound in organic solvents [].
  • The methyl groups can influence the reactivity of the molecule through steric effects [].

Chemical Reactions Analysis

Hantzsch ester is primarily used as a hydrogen source in two main types of reactions:

  • Organocatalytic reductive amination: This reaction involves the conversion of a carbonyl group (C=O) to an amine (C-NH2) using an amine catalyst. Hantzsch ester serves as the hydrogen donor, and the reaction is mediated by a chiral organocatalyst [, ].

Balanced chemical equation (general):

R1-C=O + R2-NH2 + Hantzsch ester -> R1-CH2-NR2 + (oxidized Hantzsch ester) []

  • Conjugate reduction: This reaction involves the reduction of a carbon-carbon double bond (C=C) in an unsaturated molecule. Hantzsch ester again acts as the hydrogen donor, and the reaction can be mediated by various catalysts [].

Balanced chemical equation (example):

CH3-CH=CH-COCH3 + Hantzsch ester -> CH3-CH2-CH2-COCH3 + (oxidized Hantzsch ester) []

Note

The oxidized form of Hantzsch ester can be regenerated using various methods, making the reaction cycle catalytic [].


Physical And Chemical Properties Analysis

  • Boiling point: Approximately 270°C (at 10 mmHg) []
  • Solubility: Soluble in most organic solvents []

Hantzsch ester acts as a Brønsted-Lowry acid, meaning it donates a proton (H+) during the reaction. The ease of deprotonation at a specific position on the molecule allows it to participate in the aforementioned reactions []. The mechanism of action for organocatalytic reductive amination and conjugate reduction involves the transfer of a hydride ion (H-) from Hantzsch ester to the target molecule, facilitated by the catalyst [, ].

XLogP3

1.8

Melting Point

180.5 掳C

UNII

GWN6123BUG

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1149-23-1

Wikipedia

Ethidine

Dates

Modify: 2023-08-15

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